Pralidoxime chloride, (Z)-

Description

Historical Context of Oxime Research for Cholinesterase Reactivation

The investigation into oximes as potential therapeutic agents stems from the need to counteract the toxic effects of organophosphorus (OP) compounds. These compounds, developed initially as insecticides in the pre-World War II era, are potent inhibitors of acetylcholinesterase (AChE), an essential enzyme for the proper functioning of the nervous system. researchgate.net Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132), causing overstimulation of cholinergic receptors, which can be fatal. who.int

A pivotal moment in this research field was the discovery that AChE inhibited by organophosphates could be reactivated. who.int This led to a focused effort to identify compounds capable of this reactivation. Early research identified hydroxylamine (B1172632) as a substance that could reactivate phosphorylated AChE. who.int Building on this, subsequent research in the 1950s led to the synthesis of the first clinically relevant oxime reactivator, pralidoxime (B1201516) (also known as 2-PAM). encyclopedia.pub Pralidoxime was developed as an antidote for poisoning by organophosphate chemical weapons and pesticides. science.gov Its development marked a significant milestone in the therapeutic approach to OP poisoning, establishing a new class of antidotes. researchgate.netencyclopedia.pub

Evolution of Research Perspectives on Pralidoxime Chloride

Since the introduction of pralidoxime, research perspectives on its efficacy and utility have continued to evolve. While it remains a cornerstone in the treatment of OP poisoning, particularly in the United States where it is an FDA-approved antidote, its limitations have spurred further investigation. encyclopedia.pubhhs.gov Research has shown that the effectiveness of pralidoxime can vary significantly depending on the specific organophosphate compound involved. nih.gov For instance, it has demonstrated better efficacy against AChE inhibited by certain diethyl organophosphates compared to dimethyl organophosphates. nih.gov

This variability has led to a continuous scientific pursuit for more effective and broad-spectrum oxime reactivators. science.gov Compounds such as obidoxime (B3283493) and HI-6 have been developed and studied, with some showing broader reactivation profiles but also presenting different toxicity risks. The ongoing research highlights a critical aspect of pralidoxime studies: the need to understand its specific reactivation kinetics and spectrum of activity. hhs.gov Furthermore, the clinical effectiveness of pralidoxime has been a subject of debate, with some studies and systematic reviews pointing to a lack of conclusive evidence for its benefit in all cases of organophosphate pesticide poisoning. nih.gov This has led to a deeper investigation into optimal administration strategies and the factors influencing its therapeutic outcomes.

Scope and Significance of Current Research on Pralidoxime Chloride, (Z)- Isomer

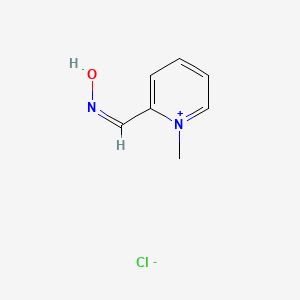

Pralidoxime exists as two geometric isomers, (E) and (Z), due to the configuration around the C=N double bond of the oxime group. encyclopedia.pubontosight.ai Historically, much of the therapeutic focus has been on the (E)-isomer. However, there is a growing body of research dedicated to understanding the distinct properties and potential role of the (Z)-isomer of pralidoxime chloride.

A key finding in the study of oxime isomers is that the (Z)-isomers are often more stable than their (E)-counterparts. encyclopedia.pubnih.gov Differential scanning calorimetry studies have indicated that the (E)-isomer of some oximes can convert to the more stable (Z)-isomer upon heating. encyclopedia.pubnih.gov This inherent stability is a significant factor in pharmaceutical research, as it can affect the shelf-life and formulation of a drug. cambridge.orgnih.gov

While some sources suggest that the (Z)-isomer of pralidoxime is less active in reactivating cholinesterase compared to the (E)-isomer, other research indicates that the (Z)-isomer is also therapeutically active. ontosight.ai This has prompted further investigation into the specific pharmacological properties of the (Z)-isomer. Understanding its intrinsic reactivation capabilities, its stability, and how it interacts with the inhibited enzyme is crucial for a complete picture of pralidoxime's therapeutic potential.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.ClH/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGSLXSBYYMVKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C=NO.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=CC=C1/C=N\O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Cholinesterase Reactivation by Pralidoxime Chloride

Enzymatic Target: Acetylcholinesterase and Butyrylcholinesterase

The primary targets of organophosphates are the cholinesterase enzymes, specifically Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). nih.govnih.gov Both are serine hydrolases that play crucial roles in neurotransmission by hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.govmdpi.com Inhibition of these enzymes leads to an accumulation of acetylcholine in synapses, resulting in a state of cholinergic hyperstimulation. youtube.comwikipedia.org

Acetylcholinesterase and Butyrylcholinesterase share significant structural homology but possess key differences in their active sites that influence their interaction with substrates and inhibitors. acs.org The active site of both enzymes is located at the bottom of a deep and narrow gorge, approximately 20 Å deep. mdpi.comacs.org

Acetylcholinesterase (AChE): The active site of AChE contains a catalytic triad (B1167595) of three amino acids: Serine, Histidine, and Glutamate. nih.gov This site is further characterized by a choline-binding anionic subsite and a catalytic esteratic subsite. jove.com The gorge in AChE is relatively narrow, and its volume is smaller than that of BChE. nih.gov

Butyrylcholinesterase (BChE): While also possessing a catalytic triad, the active site gorge of BChE is approximately 200 ų larger than that of AChE. acs.orgnih.gov This difference in size is attributed to variations in the amino acid residues lining the gorge, allowing BChE to accommodate larger molecules. nih.gov

Organophosphate compounds exert their toxic effects by irreversibly binding to the cholinesterase enzymes. youtube.com The phosphorus atom of the organophosphate attacks the serine residue within the active site, leading to the phosphorylation of the enzyme. nih.govnih.gov This forms a stable, covalent phosphate-enzyme bond, rendering the enzyme inactive. jove.comnih.gov

| Feature | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) |

|---|---|---|

| Catalytic Mechanism | Catalytic Triad (Ser-His-Glu) nih.gov | Catalytic Triad (Ser-His-Glu) mdpi.com |

| Active Site Gorge Volume | Smaller nih.gov | ~200 ų larger than AChE acs.orgnih.gov |

| Key Binding Sites | Anionic and Esteratic subsites jove.com | Anionic and Esteratic subsites nih.gov |

Following the initial phosphorylation of the cholinesterase enzyme, a subsequent chemical process known as "aging" can occur. nih.govmdpi.com Aging involves a time-dependent dealkylation of the organophosphate-enzyme conjugate, where one of the alkyl groups attached to the phosphorus atom is cleaved off. nih.govdroracle.ai This dealkylation results in the formation of a negatively charged oxygen bound to the phosphorus atom, which then forms a stabilizing salt bridge with a protonated histidine in the active site. nih.govdroracle.ai

This process strengthens the bond between the organophosphate and the enzyme, converting the inhibited complex into a form that is resistant to reactivation by oximes like pralidoxime (B1201516). nih.govdroracle.ai Once the enzyme has "aged," it is considered irreversibly inhibited, and the restoration of function requires the synthesis of new enzyme molecules. nih.gov

The rate of aging is highly dependent on the chemical structure of the specific organophosphate. mdpi.comnih.gov For instance, nerve agents like soman (B1219632) can cause aging within minutes, whereas inhibition by other agents may allow a window of several hours for effective reactivation. nih.govnih.gov

| Organophosphate Type | Example Compound | Average Aging Half-Life |

|---|---|---|

| Dimethylphosphoryl compounds | Malathion | ~3.7 hours nus.edu.sg |

| Diethylphosphoryl compounds | Parathion | ~33 hours nus.edu.sg |

| Phosphonofluoridates | Soman | ~1.3 minutes nih.gov |

Pralidoxime Chloride Reactivation Pathway

Pralidoxime acts as a cholinesterase reactivator by targeting the phosphorylated enzyme before the aging process is complete. nih.govhhs.gov The process is a direct chemical reversal of the enzyme's inhibition.

The core of pralidoxime's mechanism of action is a nucleophilic attack on the phosphorus atom of the organophosphate moiety bound to the enzyme. nih.govpatsnap.com The oxime group (-NOH) of pralidoxime is a stronger nucleophile than water. Pralidoxime first attaches to the unblocked anionic site of the cholinesterase enzyme. litfl.com This positions its oxime group in close proximity to the phosphorus atom of the organophosphate that is covalently bound to the serine residue. nih.gov The deprotonated form of pralidoxime then initiates a nucleophilic bimolecular substitution (SN2) reaction, attacking the phosphorus center. mdpi.com This action effectively cleaves the phosphate-ester bond that is inhibiting the enzyme. nih.govpatsnap.compharmaguideline.com

The nucleophilic attack by pralidoxime results in the transfer of the phosphoryl group from the enzyme's serine residue to the oxime. youtube.com This creates two products: the regenerated, active cholinesterase enzyme and a new, stable phosphorylated oxime, which is a pralidoxime-organophosphate adduct. nih.govhhs.gov This conjoined pralidoxime-poison complex then detaches from the enzyme's active site. litfl.com The liberated enzyme is now free to resume its normal function of hydrolyzing acetylcholine, while the pralidoxime-organophosphate complex is eventually eliminated from the body. patsnap.com

The process of inhibition and reactivation involves significant conformational changes in the cholinesterase enzyme. The initial binding of the organophosphate induces a conformational change that blocks the active site and inhibits its catalytic activity. nih.gov The subsequent process of aging is also accompanied by further changes in the enzyme's conformation and stability. nih.gov

The binding of pralidoxime to the anionic site is believed to induce a conformational change in the organophosphate, weakening its bond to the enzyme. litfl.com Following the nucleophilic attack and the departure of the pralidoxime-organophosphate adduct, the active site of the cholinesterase is restored to its native, catalytically competent conformation. nih.gov This structural restoration allows the enzyme to once again effectively bind and hydrolyze acetylcholine, thereby mitigating the toxic effects of the organophosphate.

Compound Glossary

| Compound Name |

|---|

| Acetylcholine |

| Atropine |

| Chlorpyrifos (B1668852) |

| Cyclohexyl sarin (B92409) |

| Dichlorvos (B1670471) |

| Diisopropylfluorophosphate (DFP) |

| Dimethoate (B1670662) |

| Echothiophate |

| Fenthion |

| Isomalathion |

| Malathion |

| Parathion |

| Pralidoxime chloride |

| Quinalphos |

| Sarin |

| Soman |

| VR |

| VX |

Advanced Methodologies in Pralidoxime Chloride Research

In Vitro Enzyme Reactivation Assays

In vitro assays are fundamental to characterizing the reactivation potential of Pralidoxime (B1201516) chloride. These methods provide a controlled environment to measure the restoration of enzyme activity after inhibition by organophosphorus compounds.

Spectrophotometric and fluorometric assays are the cornerstones of in vitro reactivation studies, offering sensitive and quantifiable measurements of enzyme activity.

Ellman's Method: This is the most common spectrophotometric technique for assessing cholinesterase activity. aatbio.com The assay is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCH) by AChE, which produces thiocholine. aatbio.comtandfonline.com This product then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB). aatbio.comtandfonline.com The rate of color formation is measured at a wavelength of 412 nm and is directly proportional to the AChE activity. aatbio.comsemanticscholar.org In reactivation studies, the assay measures the recovery of the enzyme's ability to hydrolyze the substrate after being inhibited and then treated with Pralidoxime chloride. While widely used, the method has some limitations, as certain compounds, including oximes, can interfere with the reaction. tandfonline.com

Fluorometric Methods: These assays offer an alternative with often higher sensitivity and less interference compared to colorimetric methods. nih.govnih.gov One such method is the Amplex® Red assay, where AChE activity is determined by measuring the fluorescence of resorufin. nih.gov This is produced from coupled enzyme reactions involving acetylcholine (B1216132) and 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (Amplex Red). nih.gov Fluorometric methods are highly sensitive and can detect very low concentrations of analytes, making them suitable for detailed kinetic studies and high-throughput screening of reactivators like Pralidoxime chloride. nih.gov

| Method Type | Principle | Detection Wavelength/Product | Key Advantages |

|---|---|---|---|

| Spectrophotometric (Ellman's Method) | Hydrolysis of acetylthiocholine to thiocholine, which reacts with DTNB. aatbio.comtandfonline.com | Yellow product (TNB) measured at 412 nm. aatbio.comsemanticscholar.org | Well-established, cost-effective, reliable. semanticscholar.org |

| Fluorometric (Amplex® Red) | Coupled enzyme reactions produce the fluorescent compound resorufin. nih.gov | Fluorescent resorufin. | High sensitivity, specific, less prone to interference. nih.govnih.gov |

Kinetic studies are crucial for quantifying the efficiency of Pralidoxime chloride as a reactivator. The primary parameter determined from these studies is the reactivation rate constant (k_reactivation). This constant describes the rate at which the oxime removes the inhibiting organophosphorus group from the active site of the acetylcholinesterase enzyme, thereby restoring its function.

The reactivation process is influenced by several factors, including the specific organophosphate inhibitor, the source of the enzyme (as there are species-specific differences), and the concentration of the reactivator. hhs.govnih.gov In vitro experiments are designed to determine these rate constants by incubating the inhibited enzyme with various concentrations of Pralidoxime chloride and measuring the return of enzyme activity over time. researchgate.net The data indicate that the reactivating potency of oximes can differ markedly among species, which complicates the extrapolation of animal data to humans. nih.govresearchgate.net For instance, Pralidoxime has shown efficacy in reactivating AChE inhibited by nerve agents like sarin (B92409) and VX in vitro, but its effectiveness varies significantly depending on the specific agent and the enzyme source. hhs.govnih.govresearchgate.net

| Inhibitor | Enzyme Source | Pralidoxime Concentration | Observed Reactivation Efficacy | Reference |

|---|---|---|---|---|

| Paraoxon (B1678428) | Rat Brain Homogenate | 10-3 M | Effective Reactivation | researchgate.net |

| Sarin | Rat Brain Homogenate | 10-3 M | Effective Reactivation | researchgate.net |

| VX | Rat Brain Homogenate | 10-3 M | Effective Reactivation | researchgate.net |

| Cyclosarin (B1206272) | Rat Brain Homogenate | 1 mM | No Efficacy | hhs.gov |

| Tabun (B1200054) | Rat Brain Homogenate | 1 mM | No Efficacy | hhs.gov |

The reactivation potency of Pralidoxime chloride is a measure of the concentration required to achieve a certain level of enzyme reactivation. A common metric used to express this is the EC50 (half-maximal effective concentration), which represents the concentration of the oxime that produces 50% of the maximal possible reactivation effect.

Determining the EC50 involves exposing the inhibited enzyme to a range of Pralidoxime chloride concentrations and measuring the corresponding level of reactivation. The results are then plotted on a dose-response curve, from which the EC50 value can be calculated. A lower EC50 value indicates a higher potency, meaning a lower concentration of the reactivator is needed to achieve a significant effect. This parameter is critical for comparing the effectiveness of different oxime reactivators and for understanding the structure-activity relationships that govern their potency. acs.org For example, research into new halogenated derivatives of Pralidoxime has shown that certain structural modifications can significantly impact reactivation ability compared to the parent compound. acs.org

Structural Biology Techniques

Structural biology provides atomic-level insights into how Pralidoxime chloride interacts with the acetylcholinesterase enzyme. These techniques are vital for understanding the mechanism of reactivation and for the rational design of new, more effective antidotes.

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including complex biological macromolecules like enzymes. In the context of Pralidoxime chloride research, crystallography has been used to visualize the interaction between the oxime, the inhibited acetylcholinesterase enzyme, and the organophosphate inhibitor. nih.govosti.gov

By crystallizing the enzyme-oxime complex and analyzing the diffraction pattern of X-rays passed through the crystal, researchers can generate a detailed atomic map of the active site. wikipedia.org These studies have revealed how the organophosphate binds to the catalytic serine residue in the enzyme's active site and how Pralidoxime or other oximes orient themselves to attack the phosphorus atom of the inhibitor, ultimately breaking the bond and freeing the enzyme. osti.govwikipedia.org For example, crystallographic studies of human acetylcholinesterase inhibited by the nerve agent VX have provided near-atomic resolution images of the complex, aiding in the development of more effective antidotes. wikipedia.org Structural studies have also shown that the binding of an organophosphate like paraoxon can cause significant conformational changes in the enzyme, which are partially restored upon binding of an oxime. osti.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for studying molecular interactions in solution. Unlike crystallography, which provides a static picture of a molecule, NMR can provide information about the dynamics of the interaction between a ligand, such as Pralidoxime chloride, and its target enzyme. nih.gov

In these studies, changes in the NMR spectrum of the ligand or the enzyme upon binding are monitored. For instance, changes in the chemical shift or line width of specific atomic nuclei can indicate which parts of the Pralidoxime molecule are involved in the binding interaction with acetylcholinesterase. nih.gov NMR can be used to determine the binding affinity (dissociation constant, KD) and to map the binding site on the enzyme's surface. nih.gov These studies have helped to confirm that different inhibitors and reactivators may bind to distinct sites on the enzyme, providing further insight into the complex mechanisms of inhibition and reactivation. nih.gov

Cryo-Electron Microscopy in Enzyme-Ligand Research

Cryo-electron microscopy (cryo-EM) is an emerging and powerful technique in structural biology that allows for the high-resolution visualization of macromolecules in their near-native states. While X-ray crystallography has historically been the primary method for determining the structures of cholinesterases, cryo-EM offers distinct advantages. It circumvents the need for crystallization, a significant bottleneck for many complex proteins, and allows for the study of proteins in various conformational states. nih.gov

Recently, cryo-EM has been successfully used to solve the structure of the physiologically relevant tetrameric form of human butyrylcholinesterase, revealing a non-planar dimer of dimers. nih.gov This achievement highlights the potential of cryo-EM to elucidate the structures of cholinesterase oligomers that are difficult to express recombinantly for crystallography. nih.gov Although a specific cryo-EM structure of Pralidoxime chloride bound to acetylcholinesterase (AChE) is not yet available, the technique holds immense promise for the field. Future cryo-EM studies could capture snapshots of the dynamic process of enzyme inhibition and reactivation, providing a more complete understanding of how Pralidoxime and other oximes interact with the inhibited enzyme at an atomic level. This is particularly relevant as studies at cryogenic temperatures can sometimes obscure alternative protein conformations that are important for function. nih.gov The next frontier in cholinesterase structural biology may involve imaging membrane-anchored enzyme oligomers directly within their native cellular environment using techniques like cryo-electron tomography (cryo-ET). nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in the study of Pralidoxime chloride, offering insights that are often difficult to obtain through experimental methods alone. These in silico approaches allow researchers to simulate and analyze the complex interactions between Pralidoxime and inhibited AChE at the molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In the context of Pralidoxime research, docking simulations are employed to investigate its binding mode within the active site of organophosphate-inhibited AChE.

These simulations have revealed that key interactions, such as hydrogen bonds and hydrophobic interactions, are crucial for the binding of Pralidoxime and its derivatives to the enzyme's active site. fums.ac.ir Docking studies are often used as a starting point for more complex simulations and for comparing the binding affinity of novel reactivators against Pralidoxime. fums.ac.irgajbps.com For instance, a study on Pralidoxime derivatives used docking to identify compounds with a more favorable binding energy (ΔGbind) than the parent compound, suggesting potentially higher reactivation efficacy. fums.ac.ir The results from these simulations help rationalize the structure-activity relationships of different oximes and guide the design of new, more potent reactivators.

| Compound | Binding Energy (ΔGbind, kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|

| Pralidoxime (Reference) | -9.85 | Tyr121, Trp84, Phe330 |

| Derivative 9 (4-methylbenzyl) | -11.14 | Tyr121, Trp84, Phe330, Ser200 |

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, illustrating the movements and conformational changes of the enzyme-ligand complex over time. researchgate.net MD simulations have been instrumental in understanding the reactivation process of inhibited AChE by Pralidoxime.

Studies have shown that the positive charge on Pralidoxime's pyridinium (B92312) ring is critical for its transport into and retention within the enzyme's active site gorge. scielo.br MD simulations of human AChE inhibited by the nerve agent tabun revealed that neutral or anionic analogues of Pralidoxime have a tendency to exit the active site. scielo.br Furthermore, MD simulations have been used to identify a "pre-reactivated pose," a specific orientation the oxime must adopt before it can effectively attack the phosphorus atom of the organophosphate. nih.gov These simulations provide a detailed, time-resolved map of the interactions between the reactivator and key amino acid residues, guiding the optimization of new reactivator structures. nih.govresearchgate.net

Quantum mechanical (QM) calculations provide the most detailed level of theory for studying chemical reactions, including the bond-breaking and bond-forming steps central to AChE reactivation. Often used in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach, these methods treat the reacting atoms (Pralidoxime and the phosphylated serine residue) with high-accuracy QM, while the rest of the protein and solvent are modeled using more computationally efficient MM. researchgate.net

QM studies have been crucial in elucidating the precise mechanism of reactivation by Pralidoxime. mdpi.comnih.gov Research on VX-inhibited human AChE suggests that the reactivation proceeds through a nucleophilic bimolecular substitution (SN2) mechanism. mdpi.comnih.gov These calculations have shown that the deprotonated form of Pralidoxime is the active nucleophile and have been used to determine the geometry of the trigonal bipyramidal transition state. mdpi.comnih.gov Importantly, QM calculations provide estimates of the energy barriers for the reaction, corroborating the hypothesis that the deprotonated form of the oxime has a lower activation energy and is therefore more likely to be the species responsible for reactivation. mdpi.com

| Reactivating Species | Inhibitor | Method | Calculated Energy Barrier (kJ/mol) | Reference |

|---|---|---|---|---|

| Deprotonated Pralidoxime | VX | QM/MM | 19.96 | mdpi.comnih.gov |

In silico screening, or virtual screening, utilizes computational methods to search large databases of chemical compounds for molecules that are likely to have a desired biological activity. This approach has been widely adopted in the search for novel and more effective AChE reactivators.

Researchers have developed in silico frameworks to generate and screen vast libraries of candidate compounds. nih.gov These frameworks often use a multi-filter approach, evaluating compounds based on predicted reactivation efficacy, ability to cross the blood-brain barrier (BBB), and potential for synthesis. nih.gov Another strategy involves building a pharmacophore model based on the key structural features of known reactivators like Pralidoxime. nih.gov Such models, which define the spatial arrangement of features like hydrogen bond donors, acceptors, and aromatic rings, can then be used to screen databases for structurally diverse compounds, including non-oxime nucleophiles, that fit the model and may act as reactivators. nih.gov These computational screening efforts have successfully identified several novel compounds with reactivation potencies comparable to or even exceeding that of Pralidoxime in in vitro assays. nih.govtandfonline.com

Analytical Chemistry Approaches in Research

A variety of robust analytical chemistry methods are essential for the research and quality control of Pralidoxime chloride. These techniques are used to determine its purity, quantify its concentration in pharmaceutical formulations and biological samples, and identify any degradation products.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of Pralidoxime. researchgate.net Specific HPLC methods have been developed to separate and quantify Pralidoxime chloride from its potential decomposition products, such as 2-formyl-1-methylpyridinium chloride. researchgate.net Other analytical methods employed include:

Isotachophoresis: A convenient method for the determination of Pralidoxime chloride in dosage forms, taking advantage of its cationic nature. researchgate.net

Spectrophotometry: Used for quantification, for example, through the formation of a complex between Pralidoxime and palladium(II), which can be measured by its absorbance. researchgate.netnih.gov This method has been adapted for determining Pralidoxime levels in urine. nih.gov

Other Techniques: Thin-layer chromatography (TLC), spectrofluorimetry, and polarography have also been reported for the analysis of Pralidoxime chloride. researchgate.net

These analytical approaches are critical for ensuring the quality and stability of Pralidoxime formulations and for conducting pharmacokinetic studies that track its presence and metabolism in biological systems.

Chromatographic Methods for Pralidoxime and Metabolite Identification in Research Samples (e.g., HPLC, UHPLC-UV/MS)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful analytical techniques widely employed in the research of Pralidoxime chloride, ((Z)-). These methods are crucial for the separation, identification, and quantification of pralidoxime and its metabolites or degradation products in various samples, including pharmaceutical formulations.

Reverse-phase HPLC (RP-HPLC) is a common approach for analyzing pralidoxime. However, due to the highly hydrophilic and permanently positively charged nature of the pralidoxime molecule, its retention on traditional C18 columns can be challenging, often resulting in elution near the column's dead time. mdpi.com To overcome this, various strategies have been developed. One method involves the use of ion-pairing reagents in the mobile phase. For instance, a mobile phase consisting of acetonitrile (B52724) and an aqueous solution containing phosphoric acid and tetraethylammonium (B1195904) chloride has been successfully used to separate pralidoxime from its major decomposition products on a reverse-phase C18 column, with detection by UV absorbance at 270 nm. nih.gov Another approach utilizes a silica (B1680970) gel column with a mobile phase of acetonitrile and water containing tetraethylammonium chloride and acetic acid. mdpi.com

More recent advancements have explored the use of chaotropic salts, such as sodium hexafluorophosphate (B91526) (NaPF6), as mobile phase additives in RP-HPLC. mdpi.com The addition of these salts increases the retention time of pralidoxime on a C18 column, allowing for better separation. mdpi.com

UHPLC, coupled with mass spectrometry (MS) or UV detection, offers advantages over traditional HPLC, including higher sensitivity, better resolution, and faster analysis times. These techniques are instrumental in identifying and quantifying metabolites in biological matrices and degradation products in stability studies.

Several major decomposition products of pralidoxime chloride have been identified using these chromatographic methods. These include:

2-carboxy-N-methylpyridinium chloride

N-methyl-2-pyridone

2-carbamoyl-N-methylpyridinium chloride

2-hydroxymethyl-N-methylpyridinium chloride

2-cyano-N-methylpyridinium chloride nih.gov

N-methyl pyridinium carboxaldehyde nih.govgrafiati.com

The table below summarizes key parameters of a representative HPLC method used for the analysis of pralidoxime and its degradation products.

| Parameter | Description |

| Stationary Phase | Reverse-phase C18 |

| Mobile Phase | 52% Acetonitrile and 48% aqueous solution (containing 0.005 M phosphoric acid and 0.001 M tetraethylammonium chloride) |

| Detection | UV absorbance at 270 nm |

| Analytes | Pralidoxime chloride and its major decomposition products |

Mass Spectrometry for Adduct Characterization and Degradation Product Identification

Mass spectrometry (MS) is an indispensable tool in advanced pralidoxime chloride research, particularly for the characterization of adducts and the identification of degradation products. When coupled with liquid chromatography (LC-MS), it provides high sensitivity and specificity for the structural elucidation of pralidoxime-related compounds.

In the context of pralidoxime's mechanism of action, which involves the reactivation of organophosphate-inhibited acetylcholinesterase (AChE), mass spectrometry can be used to study the adducts formed between the organophosphate and the enzyme. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed to identify and quantify the specific peptide adducts of AChE after exposure to nerve agents like sarin or VX. nih.gov This technique allows researchers to precisely monitor the poisoning status of the enzyme and to evaluate the efficacy of reactivators such as pralidoxime by observing the removal of the organophosphate adduct from the active site of the enzyme. nih.gov

Mass spectrometry is also pivotal in the identification of pralidoxime's degradation products. In studies on the stability of pralidoxime solutions, LC-MS has been used to identify degradation products. For example, a peak with a mass spectrum corresponding to N-methyl pyridinium carboxaldehyde was identified as a degradation product in an aged pralidoxime solution. nih.govgrafiati.com High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of unknown degradation products, thereby facilitating their structural identification.

The general workflow for identifying degradation products using LC-MS involves chromatographic separation of the components in a degraded sample, followed by ionization and mass analysis. Tandem mass spectrometry (MS/MS) is then often employed to fragment the ions of interest, providing structural information based on the fragmentation patterns.

The table below presents examples of pralidoxime-related species that can be characterized using mass spectrometry.

| Analyte Type | Example | m/z (mass-to-charge ratio) | Method of Characterization |

| Degradation Product | N-methyl pyridinium carboxaldehyde | Varies based on ionization | LC-MS |

| Enzyme Adduct | Sarin-adducted AChE peptide | Varies based on peptide | LC-MS/MS |

Structure Activity Relationship Sar Studies of Oxime Reactivators

Systematic Modification of Pralidoxime (B1201516) Chloride Scaffolds

Systematic modifications of the Pralidoxime (2-PAM) scaffold have been a primary focus of research to improve its efficacy as a reactivator of inhibited acetylcholinesterase (AChE). These modifications aim to enhance the compound's binding affinity to the inhibited enzyme, increase its nucleophilicity for a more efficient reactivation process, and improve its pharmacokinetic properties.

One area of modification involves the pyridinium (B92312) ring itself. The introduction of various substituents on the ring can influence the electronic properties and steric interactions of the molecule. For instance, the addition of electron-withdrawing or electron-donating groups can alter the pKa of the oxime moiety, which in turn affects the concentration of the more nucleophilic oximate anion at physiological pH. Halogenated analogs of Pralidoxime have been synthesized and evaluated, with some demonstrating altered reactivation profiles.

Another key area of modification is the alkyl chain attached to the pyridinium nitrogen. The length and nature of this chain can impact the compound's lipophilicity and its ability to interact with the active site of AChE. Studies have explored a range of alkyl and other functional groups to optimize these properties.

The following table summarizes the reactivation efficacy of some Pralidoxime analogs with modifications on the pyridinium scaffold against sarin-inhibited AChE.

| Compound | Modification | Reactivation Efficacy (%) |

| Pralidoxime (2-PAM) | Standard | 100 |

| 3-F-2-PAM | Fluorine at position 3 | >100 |

| 4-F-2-PAM | Fluorine at position 4 | <100 |

| 5-F-2-PAM | Fluorine at position 5 | >100 |

| 6-F-2-PAM | Fluorine at position 6 | <100 |

Influence of Quaternary Nitrogen Position and Substituents

The quaternary nitrogen atom in the pyridinium ring of Pralidoxime is a critical feature for its activity. It plays a crucial role in guiding the molecule to the anionic subsite of the acetylcholinesterase (AChE) active site gorge. The position of this positively charged nitrogen is therefore a key determinant of the reactivator's efficacy.

In Pralidoxime, the quaternary nitrogen is at the 1-position of the pyridine (B92270) ring. The influence of altering this position has been investigated in various analogs. Moving the quaternary nitrogen to other positions on the ring can significantly impact the molecule's geometry and its ability to properly orient the oxime group for nucleophilic attack on the phosphorylated serine residue of the inhibited AChE.

Substituents on the quaternary nitrogen also play a significant role in the structure-activity relationship. In Pralidoxime, this substituent is a methyl group. Modifications to this alkyl group can affect the compound's steric bulk and lipophilicity. Larger or more complex substituents may hinder the entry of the reactivator into the narrow active site gorge of AChE, while also potentially influencing its pharmacokinetic properties, such as its ability to cross the blood-brain barrier. The goal of modifying these substituents is often to find a balance between optimal binding within the AChE active site and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics.

Impact of Oxime Functionality and Stereochemistry

The oxime group (-C(H)=NOH) is the functional heart of Pralidoxime, as it provides the nucleophilic oxygen atom responsible for displacing the organophosphate from the serine residue of acetylcholinesterase (AChE). The position and stereochemistry of this oxime functionality are critical for reactivation efficacy.

The position of the aldoxime group on the pyridinium ring has been a subject of extensive study. In Pralidoxime, the oxime is at the 2-position. Studies comparing isomers with the oxime at the 3- or 4-position have generally shown that the 2-position provides the most favorable orientation for the oxime to approach the phosphorylated active site. The efficacy of isomers has been shown to decrease in the order of ortho > para > meta nih.gov.

The stereochemistry of the oxime group, specifically the (E) and (Z) configuration of the C=N double bond, is another crucial factor. While Pralidoxime is typically administered as the (E)-isomer, the influence of the (Z)-isomer on reactivation has been a topic of interest. The spatial arrangement of the hydroxyl group of the oxime relative to the pyridinium ring can significantly affect its ability to interact with the phosphorus atom of the organophosphate-AChE adduct. The (Z)-isomer, with the hydroxyl group pointing away from the pyridinium nitrogen, may have a different binding orientation and nucleophilic trajectory compared to the (E)-isomer. One study found that the most planar conformation, implying the E-syn conformation, is the most active for 2-PAM in biological systems nih.gov.

The following table provides a comparison of the reactivation efficacy of Pralidoxime isomers against tabun-inhibited AChE nih.gov.

| Isomer Position | Reactivator | Reactivation Efficacy (%) |

| 2 (ortho) | 2-Pralidoxime | ~25 |

| 3 (meta) | 3-Pralidoxime | ~5 |

| 4 (para) | 4-Pralidoxime | ~15 |

Development of Novel Pralidoxime Analogs and Derivatives

The quest for more effective and broad-spectrum acetylcholinesterase (AChE) reactivators has led to the development of numerous novel analogs and derivatives of Pralidoxime. These efforts are focused on overcoming the limitations of existing oximes, such as their inability to effectively cross the blood-brain barrier and their variable efficacy against different types of organophosphorus nerve agents and pesticides.

Bipyridinium and Other Heterocyclic Oximes

A significant advancement in oxime design has been the development of bipyridinium oximes. These molecules typically consist of two pyridinium rings connected by a linker of varying length and composition. This structural modification allows for simultaneous interaction with both the active site and the peripheral anionic site (PAS) of AChE, leading to enhanced binding affinity and, in many cases, improved reactivation potency. The nature of the linker, the position of the oxime group(s), and the substituents on the pyridinium rings are all critical determinants of the reactivation efficacy of these bis-quaternary compounds.

Beyond pyridinium-based structures, researchers have also explored other heterocyclic scaffolds to serve as the core of novel oxime reactivators. The aim is to identify new chemical frameworks that can provide a more optimal orientation of the oxime nucleophile within the inhibited AChE active site or possess more favorable pharmacokinetic properties.

Dual-Binding Site Oximes

The concept of dual-binding site oximes has emerged from the understanding of the acetylcholinesterase (AChE) structure, which possesses both a catalytic active site (CAS) and a peripheral anionic site (PAS). Dual-binding site reactivators are designed to interact simultaneously with both of these sites. This dual interaction can lead to a significant increase in binding affinity and a more precise positioning of the oxime nucleophile for the reactivation of the phosphylated enzyme.

These molecules typically feature a Pralidoxime-like moiety for interaction with the CAS and a second pharmacophore designed to bind to the PAS. The two components are connected by a linker of appropriate length and flexibility. The design of the PAS-binding moiety is crucial and has included various aromatic and heterocyclic groups. The improved affinity of these dual-binding site oximes can translate into higher reactivation rates and greater efficacy, particularly against nerve agents that are difficult to counteract with traditional monopyridinium oximes.

Non-Quaternary Oxime Derivatives for Enhanced Biological Membrane Penetration

A major limitation of Pralidoxime and many of its analogs is the presence of a permanent positive charge on the quaternary nitrogen. This charge significantly hinders their ability to cross the blood-brain barrier (BBB), limiting their effectiveness in reactivating acetylcholinesterase (AChE) in the central nervous system (CNS). To address this, researchers have focused on developing non-quaternary oxime derivatives.

SAR in Relation to Specific Organophosphate Inhibitors

The efficacy of Pralidoxime chloride, (Z)- as a reactivator of acetylcholinesterase (AChE) is not uniform across all organophosphate (OP) inhibitors. The structure-activity relationship (SAR) is critically dependent on the specific chemical structure of the organophosphate that has inhibited the enzyme. Factors such as the size and electronic properties of the substituents on the phosphorus atom of the OP, the orientation of the OP within the AChE active site, and the rate of a secondary chemical process known as "aging" all play a crucial role in determining whether Pralidoxime can successfully reactivate the enzyme.

Differentiation of Organophosphate Binding Sites and Oxime Efficacy

Organophosphates inhibit acetylcholinesterase by covalently bonding to the serine hydroxyl group within the enzyme's active site, a process known as phosphorylation. nih.govdrugbank.com This effectively blocks the enzyme's ability to hydrolyze the neurotransmitter acetylcholine (B1216132). The principal mechanism of action for Pralidoxime is to act as a nucleophile, attacking the phosphorus atom of the organophosphate and cleaving the bond with the serine residue, thereby regenerating the active enzyme. researchgate.net

The success of this reactivation process is intimately linked to the precise way in which the organophosphate is bound. The AChE active site gorge is a narrow channel, and the conformation of the phosphorylated enzyme can vary significantly depending on the inhibitor. For instance, research has shown that inhibition by the insecticide paraoxon (B1678428) can lead to a significant perturbation of the acyl loop in the active site, resulting in a narrowing of the gorge. researchgate.net This steric hindrance may impede the access of a reactivator like Pralidoxime to the phosphylated serine.

Molecular modeling and docking studies have provided further insight into the critical orientation required for effective reactivation. acs.orgchula.ac.th For Pralidoxime's nucleophilic oxime group to attack the phosphorus atom of the OP, it must achieve a specific "in-line" conformation relative to the phosphorus-serine bond. The structure of the OP itself, particularly the size and nature of its leaving group and alkyl substituents (the R-groups), dictates the three-dimensional structure of the inhibited enzyme complex. Bulky or sterically complex R-groups on the organophosphate can orient the phosphyl moiety in such a way that it is shielded from attack by Pralidoxime, significantly reducing reactivation efficacy. researchgate.net

Furthermore, the electronic properties of the organophosphate influence the susceptibility of the phosphorus atom to nucleophilic attack. Electron-withdrawing groups on the organophosphate can make the phosphorus atom more electrophilic and thus more amenable to attack by the oxime. Conversely, electron-donating groups can decrease the reactivity of the phosphorus center.

The process of "aging" is another critical factor that differentiates the efficacy of Pralidoxime against various OPs. Aging involves the dealkylation of one of the R-groups from the phosphorus atom of the enzyme-bound organophosphate, which results in a negatively charged phosphyl-enzyme conjugate. nih.gov This aged complex is significantly more stable and is resistant to reactivation by oximes like Pralidoxime. The rate of aging varies dramatically between different organophosphates, from minutes for nerve agents like soman (B1219632) to many hours for others. nih.gov This time-dependent stabilization of the OP-AChE bond creates a therapeutic window within which Pralidoxime must be administered to be effective.

Reactivation of Different Classes of Organophosphate-Inhibited Enzymes

The structural diversity among organophosphates, which range from chemical warfare nerve agents to agricultural pesticides, leads to a wide spectrum of reactivation efficacy for Pralidoxime. hhs.gov Generally, Pralidoxime is considered more effective against certain pesticides than against several potent nerve agents.

Nerve Agents: Research has consistently shown that Pralidoxime has limited to no efficacy against AChE inhibited by certain nerve agents, particularly soman and tabun (B1200054). hhs.govnih.gov In the case of soman, the extremely rapid aging process is a primary reason for this lack of effectiveness. For tabun, the chemical structure of the phosphylated enzyme complex is inherently resistant to reactivation by Pralidoxime. cuni.cz Its efficacy against sarin (B92409) and VX is better, but often considered suboptimal, especially when compared to newer, more broad-spectrum oximes like HI-6 and HLö-7. nih.gov For example, one study found the reactivating potency against several nerve agents decreased in the order HLö 7 > HI-6 > obidoxime (B3283493) > pralidoxime. nih.gov

Pesticides: Pralidoxime's performance against organophosphate pesticides is also variable and highly dependent on the specific chemical class of the pesticide. A significant distinction is often observed between diethyl and dimethyl organophosphates. Studies have indicated that Pralidoxime is more effective at reactivating AChE inhibited by diethyl OPs (e.g., chlorpyrifos (B1668852), quinalphos) compared to dimethyl OPs (e.g., dimethoate (B1670662), fenthion). semanticscholar.org

In vitro studies have quantified the reactivation potential of Pralidoxime against a range of OPs. The data clearly illustrates the compound's variable efficacy. For instance, at a concentration of 10⁻³ M, Pralidoxime showed moderate reactivation against paraoxon- and chlorpyrifos-inhibited AChE, but was ineffective against methylchlorpyrifos-inhibited enzyme. researchgate.netresearchgate.netcuni.cz

The following tables present research findings on the reactivation efficacy of Pralidoxime against AChE inhibited by various nerve agents and pesticides.

Table 1: In Vitro Reactivation of Nerve Agent-Inhibited Rat Brain AChE by Pralidoxime

| Organophosphate Inhibitor | Pralidoxime Concentration (M) | % Reactivation | Reference |

|---|---|---|---|

| Sarin | 10-5 | 1.5 | researchgate.net |

| Sarin | 10-3 | 20.3 | researchgate.net |

| Cyclosarin (B1206272) | 10-5 | 0.0 | researchgate.net |

| Cyclosarin | 10-3 | 0.0 | researchgate.net |

| Soman | 10-5 | 0.0 | researchgate.net |

| Soman | 10-3 | 0.0 | researchgate.net |

| Tabun | 10-5 | 0.0 | researchgate.net |

| Tabun | 10-3 | 0.0 | researchgate.net |

| VX | 10-5 | 2.1 | researchgate.net |

| VX | 10-3 | 25.4 | researchgate.net |

| Russian VX | 10-5 | 2.5 | researchgate.net |

| Russian VX | 10-3 | 28.7 | researchgate.net |

Data from Kuca K, et al. (2007). Note: Reactivation was measured after 10 minutes of incubation with Pralidoxime.

Table 2: In Vitro Reactivation of Pesticide-Inhibited Rat Brain AChE by Pralidoxime

| Organophosphate Inhibitor | Pralidoxime Concentration (M) | % Reactivation | Reference |

|---|---|---|---|

| Paraoxon | 10-5 | 3.2 | researchgate.net |

| Paraoxon | 10-3 | 32.5 | researchgate.net |

| Chlorpyrifos | 10-5 | 2.8 | researchgate.net |

| Chlorpyrifos | 10-3 | 25.7 | researchgate.net |

| Methylchlorpyrifos | 10-5 | 0.0 | researchgate.net |

| Methylchlorpyrifos | 10-3 | 0.0 | researchgate.net |

Data from Kuca K, et al. (2007). Note: Reactivation was measured after 10 minutes of incubation with Pralidoxime.

These findings underscore the limitations of Pralidoxime as a universal antidote for organophosphate poisoning. The specific chemical identity of the inhibiting organophosphate is a primary determinant of the reactivation outcome, highlighting the complex structure-activity relationships that govern the therapeutic efficacy of oxime reactivators.

Comparative Research on Pralidoxime Chloride Efficacy and Specificity in Research Models

Comparison with Other Oxime Reactivators (e.g., Obidoxime (B3283493), HI-6, MMB-4, Trimedoxime)

Pralidoxime (B1201516) (2-PAM) is a foundational oxime reactivator, but extensive research has sought to identify compounds with a broader spectrum of activity and greater potency. nih.govmhmedical.com Comparisons with other pyridinium (B92312) oximes, such as the bispyridinium compounds Obidoxime, Trimedoxime (TMB-4), HI-6, and MMB-4, are crucial for contextualizing the efficacy of Pralidoxime chloride. nih.govmhmedical.commhmedical.com These oximes differ structurally, which influences their effectiveness against specific organophosphorus (OP) agents and their side effect profiles. mhmedical.commhmedical.com While Pralidoxime is the only oxime approved for use in the United States, Obidoxime, Trimedoxime, and HI-6 are utilized in other countries. mhmedical.commhmedical.com Obidoxime, for instance, was developed to improve upon Pralidoxime's reactivation ability and is considered more potent, requiring a lower dose for a similar effect. researchgate.net However, concerns about its relative toxicity have been raised in some animal studies. researchgate.net HI-6 has demonstrated particular value against nerve agents like soman (B1219632), where Pralidoxime is largely ineffective. mhmedical.comresearchgate.net

In vitro studies are fundamental for comparing the intrinsic capacity of oximes to reactivate OP-inhibited acetylcholinesterase (AChE). These experiments allow for the determination of kinetic constants, providing a direct measure of reactivation potency. Significant differences in the in vitro reactivation potency among Pralidoxime, Obidoxime, and HI-6 have been observed. nih.gov

One comparative study evaluated the ability of Pralidoxime, Obidoxime, Methoxime, Trimedoxime, and HI-6 to reactivate human AChE inhibited by five structurally different OPs. hhs.gov Such studies highlight that an oxime's efficacy is highly dependent on the specific chemical structure of the phosphoryl moiety attached to the enzyme. hhs.gov For example, rate constants for reactivation by even potent oximes like HI-6 and Obidoxime can differ by more than 100-fold between OP-AChE conjugates that are easily reactivated and those that are resistant. nih.govdtic.mil

In a study using sarin-inhibited AChE from various parts of pig brain, HI-6 was found to be a more effective reactivator than Pralidoxime and Obidoxime in the whole brain, cerebral hemispheres, and cerebellum at concentrations corresponding to in vivo doses. nih.gov Interestingly, no significant difference in potency was observed among the tested oximes in the medulla oblongata. nih.gov This suggests that the choice of oxime could have region-specific implications within the central nervous system.

The following table summarizes findings from in vitro reactivation studies.

| Oxime | Organophosphate (OP) Inhibitor | Enzyme Source | Comparative Reactivation Potency |

|---|---|---|---|

| Pralidoxime | Sarin (B92409) | Pig Brain AChE | Less effective than HI-6 in most brain regions; comparable to Obidoxime and HI-6 in medulla oblongata. nih.gov |

| Obidoxime | Sarin | Pig Brain AChE | Less effective than HI-6 in most brain regions; comparable to Pralidoxime and HI-6 in medulla oblongata. nih.gov |

| HI-6 | Sarin | Pig Brain AChE | Most efficacious in whole brain, cerebral hemispheres, and cerebellum. nih.gov |

| Trimedoxime | Paraoxon (B1678428) | Human Erythrocyte AChE | High reactivation (86%) at 100 µM concentration. hhs.gov |

| Obidoxime | Paraoxon | Human Erythrocyte AChE | Highest reactivation (96.8%) at 100 µM concentration. hhs.gov |

In guinea pigs exposed to lethal doses of nerve agents, Pralidoxime successfully restored AChE function after exposure to VX and sarin but failed to reactivate AChE after cyclosarin (B1206272) exposure. hhs.gov This underscores the specificity of oxime efficacy against different nerve agents. Newer experimental oximes have also been compared to Pralidoxime. For example, the experimental oxime K027 was found to be more effective than Pralidoxime, Trimedoxime, Obidoxime, and HI-6 in reducing the lethal effects of dichlorvos (B1670471) in rats. frontiersin.org

The following table presents comparative efficacy data from animal model research.

| Oxime | Animal Model | Organophosphate (OP) Agent | Observed Efficacy |

|---|---|---|---|

| Pralidoxime | Rat | Various Insecticides (phosphates, phosphonates, phosphorothiolates) | Potent against phosphates; low effectiveness against phosphonates and phosphorothiolates. researchgate.netnih.gov |

| Obidoxime | Rat | Various Insecticides | Potent against phosphates; low effectiveness against phosphonates and phosphorothiolates. researchgate.netnih.gov |

| HI-6 | Rat | Various Insecticides | Potent against phosphates; low effectiveness against phosphonates and phosphorothiolates. researchgate.netnih.gov |

| Trimedoxime | Rat | Various Insecticides | Most effective oxime overall, especially at lower doses. researchgate.netnih.gov |

| Pralidoxime | Guinea Pig | VX, Sarin, Cyclosarin | Restored AChE function after VX and sarin; no reactivation after cyclosarin. hhs.gov |

Selectivity for Acetylcholinesterase vs. Butyrylcholinesterase Reactivation

While the primary target for reactivation therapy is AChE, OPs also inhibit butyrylcholinesterase (BuChE), a related enzyme found in plasma. The reactivation of BuChE by oximes has been investigated, partly to determine if BuChE activity could serve as a surrogate marker for effective Pralidoxime treatment. nih.govresearchgate.net Research indicates that Pralidoxime's ability to reactivate BuChE is highly variable and less reliable than its effect on AChE. nih.govresearchgate.netsemanticscholar.org

In clinical studies of patients poisoned with WHO class II OP insecticides, Pralidoxime variably reactivated BuChE inhibited by diethyl OPs like chlorpyrifos (B1668852) and quinalphos. nih.govresearchgate.net However, this reactivation was not sustained, in contrast to the more stable reactivation of AChE. nih.govresearchgate.netsemanticscholar.org Furthermore, Pralidoxime failed to reactivate BuChE that was inhibited by dimethyl OPs such as dimethoate (B1670662) and fenthion. nih.govresearchgate.netsemanticscholar.org The degree of BuChE reactivation was also dependent on the Pralidoxime dose and varied significantly among individual patients. nih.govresearchgate.net These findings suggest that BuChE reactivation is not a reliable indicator of Pralidoxime's therapeutic efficacy, and its clinical utility for monitoring treatment is likely limited. nih.govresearchgate.netsemanticscholar.org

Some research has also explored using a combination of a potent oxime and BuChE as a "pseudocatalytic bioscavenger" to detoxify OPs in the bloodstream, indicating an interest in the interaction beyond its use as a clinical marker. hhs.gov

Research on Resistance Mechanisms to Oxime Reactivation

The failure of oxime therapy in certain OP poisonings has driven research into the mechanisms underlying this resistance. Two key factors that significantly impair the efficacy of Pralidoxime and other oximes are the "aging" of the inhibited enzyme and conformational changes within the enzyme's structure that hinder oxime access.

The most significant mechanism of resistance to oxime reactivation is the process of "aging." nih.gov Following the initial phosphorylation of the serine residue in the AChE active site by an OP, a subsequent chemical reaction can occur. mdpi.com This reaction, known as aging, involves the dealkylation, or cleavage of an alkyl group from the phosphorus atom of the bound OP. nih.govdroracle.airesearchgate.net

This dealkylation leaves a negatively charged oxygen atom on the phosphoryl group, creating an anionic phosphyl adduct that is stabilized by an electrostatic attraction with a positively charged histidine residue in the enzyme's catalytic site. nih.govdroracle.ai This stabilized, "aged" complex is remarkably unreactive and refractory to nucleophilic attack by oximes like Pralidoxime. nih.govmdpi.comdroracle.ai Once the enzyme has aged, its activity can only be restored through the synthesis of new enzyme molecules. droracle.ai

The rate of aging is highly dependent on the chemical structure of the organophosphate. mhmedical.commhmedical.com For some military nerve agents like soman, aging is extremely rapid, with a half-life of only a few minutes, rendering oxime treatment ineffective unless administered almost immediately. mhmedical.comdroracle.ai For dimethyl OP insecticides, the aging half-life is approximately 3.7 hours, while for diethyl compounds, it is much longer, around 33 hours. mhmedical.commhmedical.com Pralidoxime is known to slow the process of aging, which is an important secondary mechanism of its therapeutic action, emphasizing the need for early administration before the enzyme becomes non-reactivatable. hhs.govdrugbank.com

Beyond aging, resistance to reactivation can also arise from the specific structure of the OP-AChE adduct, which can induce conformational changes in the enzyme that block or hinder the oxime's access to the phosphorus atom. nih.govdtic.mil Quantitative structure-activity relationship (QSAR) analyses suggest that the presence of both a large substituent group and an alkoxy group in the OP's structure is a common feature that results in resistance to oxime reactivation. nih.govdtic.mil This indicates that steric hindrance plays a primary role in preventing the oxime from achieving the correct orientation for its nucleophilic attack. dtic.mil

Crystallographic studies have provided direct evidence of such conformational changes. The binding of certain ligands to AChE can induce significant shifts in the enzyme's backbone structure. mdpi.com For example, the binding of an experimental bis-imidazolium oxime to the peripheral anionic site (PAS) at the entrance of the active-site gorge induced a conformational change in a key tryptophan residue (Trp279). nih.govresearchgate.net This change altered the surface of the PAS and positioned the oxime group further away from the inhibited serine residue at the bottom of the gorge, likely contributing to its poor reactivation efficiency compared to other oximes. nih.govresearchgate.net These findings illustrate that even if aging has not occurred, subtle changes in the enzyme's three-dimensional structure can create a physical barrier to effective reactivation by Pralidoxime and other oximes.

Future Directions and Emerging Research Areas for Pralidoxime Chloride and Analogs

Rational Design of Next-Generation Oxime Reactivators for Broad-Spectrum Efficacy

A primary challenge in the field is the development of a single, broad-spectrum oxime reactivator effective against a wide variety of organophosphorus compounds. nih.gov Current pyridinium (B92312) oximes, including Pralidoxime (B1201516), possess a permanent positive charge, which restricts their ability to cross the blood-brain barrier (BBB) and reactivate acetylcholinesterase (AChE) in the central nervous system (CNS). nih.govacs.org Furthermore, no single existing oxime is universally effective against the diverse chemical structures of nerve agents and insecticides. nih.govacs.org

To overcome these hurdles, researchers are employing rational, structure-based design to create novel oxime antidotes. One promising approach is the development of uncharged, "smart" bis-oxime reactivators. nih.gov These compounds are designed to exist in equilibrium with zwitterionic forms at physiological pH, allowing a larger fraction of the uncharged molecule to passively diffuse across the BBB. nih.gov By incorporating an additional reactive oxime group, these "dynamically adaptable" reactivators can assume multiple conformations, potentially broadening their efficacy against different OP-AChE conjugates. nih.gov Computational methods, such as the use of artificial neural networks (ANN), are also being utilized to predict new, more effective reactivator structures based on existing in vitro data. researchgate.net This combination of in silico design and chemical synthesis aims to create a more universal antidote that can address both peripheral and central cholinergic crises. nih.gov

Exploration of Alternative Reactivation Mechanisms

Beyond the traditional oxime-based nucleophilic reactivation, scientists are investigating alternative molecular structures and mechanisms to restore AChE activity. The limitations of standard oximes, such as their inability to penetrate the BBB and their narrow spectrum of efficacy, have prompted the exploration of non-oxime reactivators. nih.govresearchgate.net

Promising non-oxime candidates include compounds containing a Mannich phenol moiety or an imidazole group. nih.govresearchgate.net Some of these derivatives have demonstrated superior reactivation efficacy compared to standard oximes in in vitro evaluations. nih.gov However, these novel structures also present challenges, such as high intrinsic acetylcholinesterase inhibition or significant toxicity, which may render them unsuitable for in vivo applications. nih.govresearchgate.net The ongoing research in this area focuses on optimizing the balance between reactivation potency and a favorable safety profile to develop viable alternatives to oxime-based therapies. nih.gov

Development of Advanced In Vitro and In Vivo (Non-Human) Research Models

The preclinical evaluation of new reactivators relies on a hierarchy of research models to assess their efficacy and properties.

In Vitro Models:

Enzymatic Assays: A common starting point involves using sources of cholinesterase, such as AChE from the electric eel (Electrophorus electricus), to conduct kinetic studies. chemrxiv.org The modified Ellman's assay is a standard spectrophotometric method used to measure the rate of AChE reactivation by a potential antidote after inhibition by an OP or a surrogate compound. chemrxiv.orgnih.gov

Cell-Based Assays: Cultured human cell lines, such as the hepatoma cell line HepG2, are employed to investigate the potential toxicity of new oxime candidates, particularly their ability to induce oxidative stress. nih.gov This helps in the early preclinical safety assessment of the compounds. nih.gov

In Vivo (Non-Human) Models:

Animal Models of Poisoning: Various animal models are essential for evaluating the therapeutic efficacy of novel reactivators against actual nerve agents or their surrogates. These studies provide crucial data on survival rates and the ability of the antidote to counteract the systemic effects of OP poisoning.

Models for BBB Penetration: To address the critical need for centrally-acting reactivators, researchers are developing strategies to improve BBB transport. One such method involves the use of liposomes, which are nanoscale vesicles that can encapsulate drugs like Pralidoxime. mdpi.com By modifying the surface of these liposomes, for instance with an imidazolium surfactant, they can be designed to facilitate passage into the brain. mdpi.com

The data gathered from these models are critical for selecting the most promising candidates for further development.

| Model Type | Purpose | Examples |

| In Vitro | - Kinetic analysis of enzyme reactivation - Preclinical toxicity screening | - Electric eel AChE assays chemrxiv.org - Modified Ellman's assay chemrxiv.orgnih.gov - HepG2 cell cultures for oxidative stress nih.gov |

| In Vivo (Non-Human) | - Efficacy testing (survival) - Evaluation of BBB penetration - Assessment of direct pharmacological effects | - Rodent models of OP poisoning - Liposome delivery systems mdpi.com - Nerve-evoked muscle contraction studies researchgate.netcas.cz |

Integration of Omics Technologies in Mechanistic Studies

The application of "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—is set to revolutionize the understanding of OP toxicology and antidote action. researchgate.net These high-content approaches provide a comprehensive, system-wide view of the molecular events that occur following exposure to a toxicant and subsequent treatment. researchgate.netuni-konstanz.de

By analyzing global changes in gene expression, protein levels, and metabolite profiles, researchers can:

Elucidate Mechanisms of Toxicity: Omics data can reveal the complex biological pathways disrupted by OP compounds beyond just AChE inhibition. researchgate.netresearchgate.net

Identify Novel Biomarkers: These technologies can help identify sensitive biomarkers of exposure or effect, aiding in diagnosis and prognosis. researchgate.net

Support Risk Assessment: Mechanistic data from omics studies can be integrated into frameworks like the Adverse Outcome Pathway (AOP) to improve chemical risk assessment and support regulatory decisions. nih.gov

Understand Antidote Action: Omics can provide a deeper understanding of the cellular and systemic responses to reactivator therapy, potentially uncovering new therapeutic targets or explaining off-target effects. researchgate.net

The integration of multiple omics datasets offers a powerful, data-driven approach to move beyond a single-target view of OP poisoning and treatment, paving the way for more personalized and effective therapeutic strategies. researchgate.netnih.gov

Addressing Challenges in Reactivating Aged Organophosphate-Inhibited Enzymes

A formidable challenge in OP antidote therapy is the phenomenon of "aging". mdpi.com Following the initial inhibition (phosphylation) of AChE, a subsequent chemical reaction called dealkylation can occur. mdpi.comnih.gov This "aging" process results in an anionic phosphyl-AChE adduct that is highly stable and refractory to reactivation by standard oxime nucleophiles. mdpi.com Once the enzyme has aged, it is considered irreversibly inhibited, and despite decades of research, no clinically effective means for reactivating aged AChE have been developed. mdpi.com

Current research is exploring several theoretical strategies to overcome this problem:

Retardation of Aging: This approach involves administering compounds that can slow the rate of the dealkylation reaction, thereby extending the therapeutic window for oxime administration before the enzyme becomes completely aged. nih.gov

Realkylation of Aged AChE: A more ambitious strategy is to reverse the aging process. nih.gov This would involve using a realkylating agent to neutralize the negative charge on the aged adduct, theoretically rendering it susceptible to reactivation by an oxime. nih.govrsc.org However, this approach faces a significant hurdle: the aged adduct is a close structural analog of the transition state in AChE's normal catalytic function, making it exceptionally stable and difficult to modify chemically within the enzyme's active site. mdpi.com Theoretical studies suggest that this "reverse of aging" reaction faces a very high energy barrier within the enzyme, making it unlikely to occur with currently proposed agents. rsc.org

Addressing the challenge of aging remains a critical goal in the development of more effective treatments for OP poisoning, particularly for nerve agents like soman (B1219632), which induce rapid aging of the inhibited enzyme. nih.gov

Q & A

Q. What is the mechanism of action of pralidoxime chloride in reactivating acetylcholinesterase (AChE) inhibited by organophosphates?

Pralidoxime chloride reactivates AChE by nucleophilic attack on the phosphorylated serine residue, displacing the organophosphate moiety. Its quaternary ammonium group facilitates binding to the anionic site of AChE, while the oxime group regenerates the enzyme’s active site. This mechanism is pH-dependent, with optimal activity at neutral to slightly alkaline conditions. Researchers should validate reactivation efficiency using in vitro assays (e.g., Ellman’s method) and monitor reactivation kinetics under varying pH and temperature conditions .

Q. What analytical methods are recommended for quantifying pralidoxime chloride in biological samples?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 270–293 nm is standard. For highly polar pralidoxime, ion-pairing reagents (e.g., tetraethylammonium chloride, sodium octanesulfonate) are added to the mobile phase to improve retention. Chaotropic salt-enhanced chromatography (e.g., 0.1 M perchlorate) has shown superior resolution for stability studies. Method validation should include linearity (5–50 µg/mL), recovery (>99%), and precision (RSD <1%) .

Q. What dosing strategies optimize pralidoxime chloride efficacy in organophosphate poisoning?

Clinical studies recommend a 30 mg/kg bolus followed by 8 mg/kg/h infusion to maintain plasma levels >4 µg/mL, the threshold for AChE reactivation. Intramuscular administration (e.g., auto-injectors) is used when IV access is unavailable. Researchers should design dose-response trials with stratified subgroups (e.g., renal impairment, pesticide type) and monitor neuromuscular recovery and plasma cholinesterase activity .

Q. How does pralidoxime chloride’s pharmacokinetic profile influence its therapeutic window?

Pralidoxime has a short half-life (~2 hours) and volume of distribution (0.6–2.7 L/kg), necessitating repeated dosing. Renal excretion accounts for 80–90% of clearance, with tubular secretion mediated by organic cation transporters. Researchers should model pharmacokinetics using non-linear mixed-effects software (e.g., NONMEM) to optimize infusion regimens in renal-impaired patients .

Advanced Research Questions

Q. How can contradictory clinical efficacy data for pralidoxime chloride be reconciled?

Disparate outcomes arise from delayed administration (>36 hours post-exposure), aging of phosphorylated AChE, and variability in organophosphate toxicity (e.g., dimethyl vs. diethyl compounds). Advanced studies should incorporate biomarkers (e.g., RBC AChE activity) and in silico models to predict reactivation potential. The WHO-recommended regimen lacks universal efficacy, particularly for lipophilic nerve agents (e.g., soman), necessitating adjunct therapies like bioscavengers .

Q. What mechanisms underlie pralidoxime chloride’s renal tubular secretion?

Pralidoxime is secreted via organic cation transporters (OCT2), competing with endogenous bases (e.g., thiamine). Studies using probenecid or cimetidine (OCT inhibitors) show reduced clearance. Acidic urine pH enhances reabsorption, while alkaline pH increases ionized fractions. Researchers should use renal micropuncture or transfected cell models to map transporter interactions .

Q. How can pharmacokinetic-pharmacodynamic (PK/PD) modeling improve dosing in acute poisoning?

Mechanistic PK/PD models integrate AChE reactivation rates, organophosphate re-inhibition, and aging kinetics. For example, continuous IV infusion (0.5 g/h) sustains therapeutic levels better than bolus dosing. Researchers should validate models with ex vivo AChE activity measurements and Bayesian forecasting for real-time dose adjustments .

Q. What factors influence pralidoxime chloride’s stability in auto-injectors under field conditions?

Degradation is accelerated by alkaline pH (>7.5), heat (>25°C), and hydroxyl ions, forming dehydration products (e.g., nitriles). Stability studies using accelerated aging (40°C/75% RH) and UHPLC-UV/MS detect impurities (e.g., <0.05% by area normalization). Researchers should optimize auto-injector formulations with buffering agents (pH 3.5–4.5) and lyophilization to enhance shelf life .

Q. How does pralidoxime chloride interact with atropine in combined antidotal therapy?

Atropine antagonizes muscarinic effects (e.g., bronchospasm), while pralidoxime reverses nicotinic paralysis. Synergy studies in animal models show reduced mortality when both are administered within 10 minutes of exposure. Researchers should use isobolographic analysis to quantify interaction magnitudes and assess risks (e.g., hypertension from excessive pralidoxime) in geriatric or hypertensive cohorts .

Q. What methodologies are used for impurity profiling in pralidoxime chloride formulations?

USP monographs specify RP-HPLC with C18 columns and gradient elution (83:17 water:acetonitrile) to resolve anti-isomers (relative retention 0.9) and degradation products. Forced degradation studies (acid/alkali hydrolysis, oxidation) identify major impurities. Quantitation limits (0.05%) require validation per ICH Q3B guidelines, with reference standards cross-checked via NMR and HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products